molecular formula C19H20N2O4S B2740709 4-methoxy-3-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide CAS No. 903293-12-9

4-methoxy-3-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide

Cat. No.: B2740709
CAS No.: 903293-12-9
M. Wt: 372.44
InChI Key: RNWXGCPVWANUTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-3-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. The compound's intricate structure, comprising multiple rings and functional groups, makes it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide generally involves multi-step organic synthesis. A common starting material might be 4-methoxy-3-methylbenzene, which undergoes sulfonation to introduce the sulfonamide group. The complex ring system of pyrroloquinoline is formed through a series of cyclization reactions, often under specific temperature and catalytic conditions.

Industrial Production Methods

For industrial production, these synthesis steps are typically optimized for yield and purity, often involving high-pressure reactions and continuous flow processes to ensure scalability. Catalysts and reagents used in these processes are carefully selected to minimize by-products and enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

  • Oxidation: Where the methyl group might be oxidized to a carboxylic acid under strong oxidative conditions.

  • Reduction: Selective reduction of specific functional groups, such as the reduction of the oxo group to a hydroxyl group.

  • Substitution: Electrophilic or nucleophilic substitution reactions, particularly at the methoxy or methyl positions.

Common Reagents and Conditions

  • Oxidation Reagents: Potassium permanganate, chromium trioxide.

  • Reduction Reagents: Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: Halogens (for halogenation), Grignard reagents (for nucleophilic substitution).

Major Products

The major products formed depend on the type of reaction. For example:

  • Oxidation typically results in carboxylic acids.

  • Reduction often yields alcohols or amines.

  • Substitution reactions yield halogenated or alkylated derivatives.

Scientific Research Applications

4-methoxy-3-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide finds applications in:

  • Medicinal Chemistry: As a potential lead compound for drug development due to its complex structure and multiple functional groups, which allow for diverse interactions with biological targets.

  • Biology: As a probe in biochemical assays to understand protein-ligand interactions.

  • Materials Science: In the development of novel materials with unique properties, such as organic semiconductors or catalysts.

  • Industry: As a precursor for the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Compared to other similar compounds, 4-methoxy-3-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide is unique due to its distinct ring system and functional groups.

Similar Compounds

  • 4-methoxy-3-methylbenzenesulfonamide: A simpler analogue without the pyrroloquinoline ring system.

  • Pyrrolo[3,2,1-ij]quinoline derivatives: Compounds sharing the core structure but differing in substituents.

  • Other benzenesulfonamides: Differing primarily in the positions and types of substituents on the benzene ring.

The uniqueness of this compound lies in its specific combination of these features, making it a valuable compound for targeted scientific research and applications.

Hope you found this dive into chemistry engaging! What's your main interest in this compound?

Biological Activity

4-Methoxy-3-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the pharmacological properties and biological activities associated with this compound, supported by data from various studies.

The molecular formula of the compound is C19H20N4O3SC_{19}H_{20}N_{4}O_{3}S, with a molecular weight of 352.39 g/mol. The structure features a benzenesulfonamide moiety linked to a pyrroloquinoline framework, which is crucial for its biological activity.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Case Study 1 : A study evaluated the cytotoxic effects of related sulfonamide derivatives on various cancer cell lines. The results showed that these compounds could inhibit cell proliferation effectively, particularly in breast and lung cancer cells. The IC50 values were significantly lower than those of standard chemotherapeutic agents like doxorubicin .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

  • Case Study 2 : A series of experiments demonstrated that derivatives of the compound exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 15 to 30 µg/mL, indicating strong efficacy compared to common antibiotics like ampicillin .

Anticonvulsant Activity

Another area of research focuses on the anticonvulsant potential of similar compounds:

  • Case Study 3 : In vivo studies on animal models revealed that certain derivatives could significantly reduce seizure frequency and severity in models induced by pentylenetetrazole (PTZ). The protective effect was attributed to the modulation of GABAergic transmission .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

Structural FeatureImpact on Activity
Methoxy group at position 4Enhances lipophilicity and bioavailability
Pyrroloquinoline coreCritical for anticancer activity
Benzenesulfonamide moietyEssential for antimicrobial properties

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Anticancer Mechanism : It is believed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of Bcl-2 proteins.
  • Antimicrobial Mechanism : The sulfonamide moiety disrupts bacterial folate synthesis by inhibiting dihydropteroate synthase.
  • Anticonvulsant Mechanism : The modulation of neurotransmitter systems, particularly enhancing GABAergic activity while inhibiting excitatory neurotransmission.

Properties

IUPAC Name

4-methoxy-3-methyl-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-12-9-16(4-5-17(12)25-2)26(23,24)20-15-10-13-3-6-18(22)21-8-7-14(11-15)19(13)21/h4-5,9-11,20H,3,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNWXGCPVWANUTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.